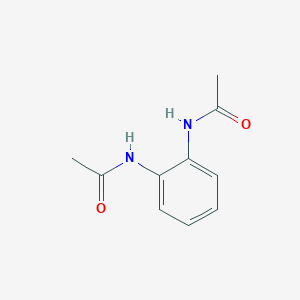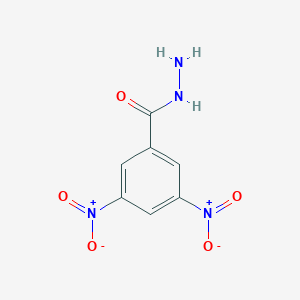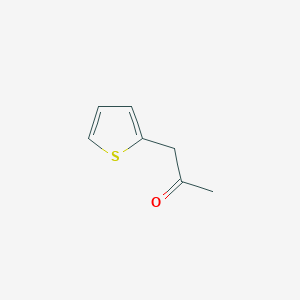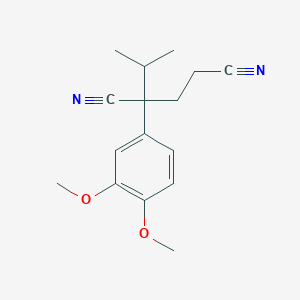
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile (2-DIPPN) is a synthetic organic compound with a wide range of applications in scientific research. It is a liquid at room temperature and has a molecular weight of 224.27 g/mol. 2-DIPPN is a useful building block for the synthesis of a variety of compounds, and has been used in a variety of fields including synthetic organic chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The compound is utilized in the development of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a reaction that is significant for creating bioactive compounds with potential therapeutic applications .
Pharmaceutical Intermediates
“2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile” is employed as an intermediate in the synthesis of muscle relaxants such as papaverine. This application underscores its importance in the pharmaceutical industry, where intermediates play a crucial role in the production of active pharmaceutical ingredients .
Bioactive Compound Synthesis
This chemical serves as a building block in the synthesis of triazole derivatives, which are known for a variety of biological effects. Its structural characteristics facilitate binding with target molecules, making it a valuable component in the creation of new bioactive molecules .
Green Chemistry
The compound is involved in synthetic reactions that have good green metrics, indicating a sustainable approach to chemical synthesis. This aligns with the growing emphasis on environmentally friendly practices in scientific research .
Fungicide, Bactericide, and Herbicide Formulations
Derivatives of “2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile” have been described as efficient components in the formulations of fungicides, bactericides, and herbicides. This highlights its application in agriculture and pest control .
Modified Diterpene Synthesis
The compound is used in the preparation of modified diterpenes like nimbidiol, which relies on a sulfenium ion promoted polyene cyclization. This application is particularly relevant in the field of natural product synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTPHKRGPMBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC#N)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545391 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile | |
CAS RN |
102201-30-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


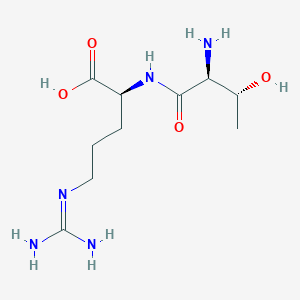


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)




